2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid

Description

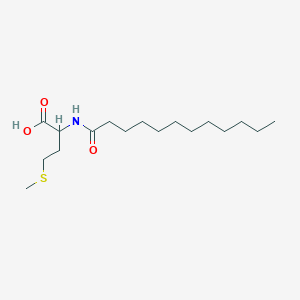

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid is a synthetic N-acylated amino acid derivative. Structurally, it consists of a dodecanoyl (C12) fatty acid chain linked via an amide bond to the α-amino group of 4-methylsulfanylbutanoic acid, a methionine analog. The methylsulfanyl group at the fourth carbon distinguishes it from simpler N-acylated amino acids like lauroylglycine. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the combination of a hydrophobic acyl chain and the sulfur-containing side chain, which may influence solubility, stability, and interactions with biological targets .

Properties

CAS No. |

21394-44-5 |

|---|---|

Molecular Formula |

C17H33NO3S |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |

InChI Key |

PFSGUIFKRGNSHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid typically involves the acylation of an amino acid derivative with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecanoic acid, an amino acid derivative, and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group in the dodecanoyl moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 2-(dodecanoylamino)-4-methylsulfanylbutanoic acid with related compounds:

Physicochemical Properties

- Melting Points: N-Dodecanoyl alanine: 82.8–83.7°C .

- Hexadecanamido analogs (C16) are likely less soluble in aqueous media than the C12 target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.